molecular formula C19H22N4O2 B10914769 2-Amino-4-(1-cyclopentyl-3-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-4-(1-cyclopentyl-3-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10914769
M. Wt: 338.4 g/mol
InChI Key: IMIUQKKPRKORLR-UHFFFAOYSA-N
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Description

2-Amino-4-(1-cyclopentyl-3-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1-cyclopentyl-3-methyl-1H-pyrazol-5-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Cyclization reactions: Formation of the chromen ring structure.

    Amination reactions: Introduction of the amino group.

    Pyrazole formation: Construction of the pyrazole ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit key enzymes, affecting metabolic pathways.

    Receptor binding: Binding to receptors can modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-chromen derivatives: Known for their diverse biological activities.

    Pyrazole derivatives: Studied for their pharmacological properties.

Uniqueness

The unique combination of the chromen and pyrazole rings, along with the specific functional groups, distinguishes this compound from others. Its unique structure may confer specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-amino-4-(2-cyclopentyl-5-methylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C19H22N4O2/c1-11-9-14(23(22-11)12-5-2-3-6-12)17-13(10-20)19(21)25-16-8-4-7-15(24)18(16)17/h9,12,17H,2-8,21H2,1H3

InChI Key

IMIUQKKPRKORLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C4CCCC4

Origin of Product

United States

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